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Compound of Interest

Compound Name: 2-Phenyloxazole-5-carbaldehyde

CAS No.: 92629-13-5

Cat. No.: B1601638 Get Quote

The oxazole moiety—a five-membered heterocycle containing oxygen and nitrogen—occupies

a privileged space in medicinal chemistry due to its ability to act as a bioisostere for amide

bonds and its capacity to participate in hydrogen bonding while maintaining a planar, aromatic

profile.[1][2][3] Within this class, oxazole aldehydes (oxazole-2-, -4-, and -5-carbaldehydes)

represent critical, yet synthetically challenging, divergent intermediates.

This guide explores the technical history, stability profiles, and synthetic methodologies for

accessing these electrophilic scaffolds. It specifically addresses the "2-position paradox"—the

inherent instability of oxazole-2-carbaldehydes—and provides robust protocols for their

generation and utilization in drug discovery.

Historical Context & Structural Discovery
Early Isolation and The "Marine Connection"
While the oxazole ring was first synthesized in the laboratory by Hantzsch in the late 19th

century, the functional importance of oxazole aldehydes emerged significantly later, primarily

through the isolation of marine natural products.

Discovery: The isolation of Streptogramins (e.g., Virginiamycin M1) and Ulapualides revealed

the oxazole ring as a stable linker unit.

Significance: Researchers realized that the aldehyde functionality on the oxazole ring was

not merely a degradation product but a potent electrophilic handle for assembling complex

macrocycles via aldol-type reactions or Wittig olefinations.
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The Electronic Landscape
The oxazole ring is

-electron deficient compared to furan but

-electron excessive compared to pyridine.

C2 Position: The most acidic proton (pKa ~20).[4] Deprotonation here is the standard entry

point for functionalization, but it comes with a severe stability penalty (see Section 3).

C4/C5 Positions: Less acidic. C5 is the preferred site for electrophilic aromatic substitution

(EAS), though oxazoles are generally sluggish in EAS without electron-donating groups.

The "2-Position Paradox": A Technical Deep Dive
The synthesis of oxazole-2-carbaldehyde is a classic trap for the inexperienced medicinal

chemist. Unlike the stable thiophene-2-carbaldehyde or furan-2-carbaldehyde, the oxazole

analogue is chemically fragile.

The Ring-Opening Equilibrium
Attempts to generate the C2-anion (2-lithiooxazole) for formylation (e.g., trapping with DMF)

often fail or give low yields.

Mechanism: The 2-lithiooxazole exists in equilibrium with its acyclic isocyanide enolate

isomer.

Consequence: If the electrophile (DMF) is not present in high concentration or if the

temperature rises above -78°C, the ring opens irreversibly, leading to complex mixtures of

isocyanides and degradation products.

The Hydration Issue
Even if synthesized, oxazole-2-carbaldehyde is highly electrophilic. In the presence of water or

protic solvents, it rapidly forms a gem-diol (hydrate), complicating purification and storage.

Strategic Synthesis: Validated Protocols
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To navigate these stability issues, distinct synthetic strategies must be employed for each

isomer.

Decision Matrix: Synthetic Route Selection

Target Molecule:
Oxazole Carbaldehyde

2-Carbaldehyde 4-Carbaldehyde 5-Carbaldehyde

Direct Lithiation
(Risk: Ring Opening)

Not Recommended

Oxidation of
2-Hydroxymethyl

Preferred Route

Cornforth/Robinson-Gabriel
(Ethyl Ester Red.)

Classical

Schöllkopf Synthesis
(Isocyanide)

Versatile

Van Leusen Reaction
(TosMIC + Aldehyde)

Standard

Vilsmeier-Haack
(Requires EDG)

Substrate Dependent

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal synthetic pathway based on the target aldehyde

position.

Protocol A: Synthesis of Oxazole-4-Carbaldehyde
(Robust)
This route avoids the instability of the C2 position by building the ring with the functional handle

already in place (via the ester).

Reaction Scheme:

Cyclization: Ethyl isocyanoacetate + Benzoyl chloride

Ethyl 2-phenyloxazole-4-carboxylate.

Reduction: Ester
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Alcohol.

Oxidation: Alcohol

Aldehyde.

Step-by-Step Methodology:

Cyclization: To a stirred suspension of potassium tert-butoxide (1.1 equiv) in THF at 0°C, add

ethyl isocyanoacetate (1.0 equiv). Stir for 15 min. Add the acid chloride (1.0 equiv) dropwise.

Warm to RT and stir for 4 hours. Quench with acetic acid, dilute with EtOAc, wash with

water/brine. Purify via silica flash chromatography (Hex/EtOAc).

Reduction: Dissolve the ester in anhydrous CH₂Cl₂ under Argon. Cool to -78°C. Add DIBAL-

H (2.2 equiv, 1.0 M in hexanes) dropwise over 20 min. Critical: Do not let temperature rise.

Stir 1 h. Quench with Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously

at RT until layers separate (can take 2-4 hours). Extract with CH₂Cl₂, dry over Na₂SO₄.

Oxidation (Swern): To oxalyl chloride (1.1 equiv) in CH₂Cl₂ at -78°C, add DMSO (2.2 equiv).

Stir 15 min. Add the alcohol from step 2. Stir 30 min. Add Et₃N (5 equiv). Warm to RT. The

aldehyde is obtained after aqueous workup.

Protocol B: The Van Leusen Synthesis (C5-Substituted)
The Van Leusen reaction is the most powerful method for generating 5-substituted oxazoles,

which can then be functionalized to aldehydes.

Reagents: Aldehyde (R-CHO) + Tosylmethyl Isocyanide (TosMIC) + K₂CO₃/MeOH.

Mechanism: Base-induced cycloaddition followed by elimination of sulfinic acid.

Note: This typically yields the 5-aryl/alkyl oxazole. To get the 5-aldehyde, one often starts

with a formyl-equivalent or performs a Vilsmeier-Haack on a 5-unsubstituted oxazole (if the

2-position is blocked and the ring is electron-rich).

Comparative Reactivity Data
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The following table summarizes the stability and reactivity profiles of the three isomers, derived

from aggregate literature data (e.g., J. Org. Chem., Tetrahedron).

Feature
Oxazole-2-
Carbaldehyde

Oxazole-4-
Carbaldehyde

Oxazole-5-
Carbaldehyde

Stability (Pure)

Low

(Polymerizes/Hydrate

s)

High (Stable solid/oil) Moderate

Hydration (gem-diol)
Rapid in presence of

water
Slow/Negligible Slow

Preferred Synthesis
Oxidation of 2-

hydroxymethyl
Reduction of 4-ester

Van Leusen or

Vilsmeier

C-H Activation Acidic (pKa ~20) Inert Inert

Main Utility
Heterocyclic building

block

Bioactive core (e.g.,

alkaloids)

Drug discovery

scaffolds

Applications in Drug Discovery
Bioactive Case Study: Streptochlorin Analogues
Streptochlorin, a marine natural product, exhibits potent anti-angiogenic and antiproliferative

activities.

Structure: Contains a 4-chloro-5-(indol-3-yl)oxazole core.

Role of Aldehyde: Synthetic analogues often utilize oxazole-4-carbaldehyde as a pivot point.

By reacting the aldehyde with various amines (reductive amination) or ylides (Wittig),

researchers create libraries of "tail" modifications that modulate solubility and potency

without disrupting the planar oxazole-indole stacking interaction required for biological target

binding.

The "Click" Alternative
While not a classic "click" reaction, the oxazole formation is increasingly used in fragment-

based drug discovery (FBDD). The aldehyde group allows for the rapid "growing" of the
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fragment into adjacent pockets of a protein target (e.g., Kinase inhibitors where the oxazole

nitrogen binds to the hinge region).
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[https://www.benchchem.com/product/b1601638#discovery-and-history-of-oxazole-
aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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